molecular formula C55H71ClFN9O7S B1193139 MS39

MS39

Cat. No. B1193139
M. Wt: 1056.7374
InChI Key: HLFLODKZIGYHNR-LTEFSYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS39 is a novel E3 ligase von Hippel-Lindau-recruiting EGFR degrader.

Scientific Research Applications

1. Plant Genetics and Mutation

A study by Zhu et al. (2018) examined a novel male-sterile maize mutant, male sterility 39 (ms39), which was obtained from maize that had been carried into outer space. This research provided insights into the genetic mapping of the ms39 gene and its role in pollen development in maize. The study found a frameshift mutation in the ms39 gene, leading to earlier termination of the coding protein and abnormal callose synthase performance. This research enhances the understanding of aborted pollen development in maize (Zhu et al., 2018).

2. Immunology and Multiple Sclerosis

Muls et al. (2014) explored the effects of fingolimod, an MS treatment, and found that it increased mRNA levels of CD39, a marker of regulatory T cells, in patients with relapsing-remitting multiple sclerosis (RR-MS). This study provided insights into the immunoregulatory mechanisms activated by fingolimod in MS patients (Muls et al., 2014).

3. Microbiology and Public Health

Research by Uhlemann et al. (2013) discussed the emergence of the methicillin-susceptible Staphylococcus aureus (MSSA) clone sequence type (ST) 398, identifying it as a major community- and hospital-associated MSSA pathogen. This study highlighted the importance of molecular surveillance of MSSA for understanding its spread and clinical relevance, especially in urban settings like northern Manhattan (Uhlemann et al., 2013).

properties

Product Name

MS39

Molecular Formula

C55H71ClFN9O7S

Molecular Weight

1056.7374

IUPAC Name

(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1

InChI Key

HLFLODKZIGYHNR-LTEFSYCBSA-N

SMILES

O=C([C@H]1N(C([C@@H](NC(CCCCCCCCCC(N2CCN(CCCOC3=CC4=C(NC5=CC=C(F)C(Cl)=C5)N=CN=C4C=C3OC)CC2)=O)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS39;  MS-39;  MS 39

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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